Cas no 1119388-65-6 (1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one)
![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one structure](https://ja.kuujia.com/scimg/cas/1119388-65-6x500.png)
1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-[[methyl-[(4-piperidin-1-ylphenyl)methyl]amino]methyl]-4-phenylazetidin-2-one
- EN300-26592312
- Z415051430
- 1-{[methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one
- 1119388-65-6
- AKOS034298762
- 1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one
-
- インチ: 1S/C23H29N3O/c1-24(18-26-22(16-23(26)27)20-8-4-2-5-9-20)17-19-10-12-21(13-11-19)25-14-6-3-7-15-25/h2,4-5,8-13,22H,3,6-7,14-18H2,1H3
- InChIKey: NUUQJCXEYTYFAJ-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=CC=CC=2)N1CN(C)CC1C=CC(=CC=1)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 363.231062557g/mol
- どういたいしつりょう: 363.231062557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.8Ų
1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592312-0.05g |
1-{[methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one |
1119388-65-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-oneに関する追加情報
1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one: A Comprehensive Overview
The compound with CAS No. 1119388-65-6, known as 1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound belongs to the class of azetidinone derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a azetidinone core, which is a four-membered ring containing one oxygen atom and three carbon atoms, along with substituents that contribute to its unique pharmacological properties.
Recent studies have highlighted the importance of azetidinone derivatives in drug discovery, particularly in the development of agents targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. The 4-phenylazetidin-2-one moiety in this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for therapeutic applications. Additionally, the presence of a piperidine ring within the molecule enhances its bioavailability and stability, further augmenting its potential as a drug candidate.
The synthesis of 1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation to optimize the production process, ensuring high yields and purity. These methods not only improve the efficiency of synthesis but also pave the way for large-scale production if the compound progresses to clinical trials.
In terms of pharmacological activity, this compound has demonstrated remarkable selectivity towards specific molecular targets. For instance, studies have shown that it exhibits potent inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Furthermore, its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a potential candidate for anticancer therapies.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various protein targets, further validating its therapeutic potential. Moreover, preclinical studies conducted in animal models have revealed that this compound possesses excellent pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Researchers have explored the possibility of conjugating it with nanoparticles or liposomes to enhance its delivery to specific tissues or cells. This approach not only improves its efficacy but also reduces potential side effects by minimizing systemic exposure.
In conclusion, 1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for future therapeutic interventions. As research continues to unfold, this compound holds immense potential for addressing unmet medical needs and improving patient outcomes.
1119388-65-6 (1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one) 関連製品
- 1807164-91-5(4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile)
- 2228223-80-9(tert-butyl N-3-(3-aminopropanoyl)-4-fluorophenylcarbamate)
- 899971-43-8(ethyl 4-{2-1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamido}benzoate)
- 24242-17-9(5-(aminocarbonyl)-3-Pyridinecarboxylic acid)
- 1527613-75-7(2-(3-methoxy-1,2-oxazol-5-yl)ethanimidamide)
- 902836-54-8(3-(2-Methoxy-5-methylphenoxy)piperidine)
- 1935373-65-1(2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde)
- 109172-31-8(2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide)
- 872857-01-7(N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)
- 72487-07-1((1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol)




